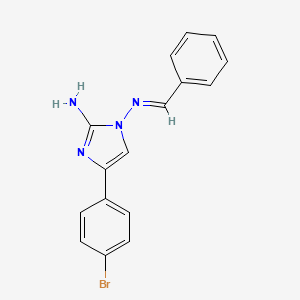
(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine, also known as 1E-4-4-bromophenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine or 4-bromo-N1-phenylmethylidene-1H-imidazole-1,2-diamine, is a chemical compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 326.3 g/mol and a melting point of 155-157 °C. Its chemical formula is C14H12BrN3.
Aplicaciones Científicas De Investigación
(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine is used in a variety of scientific research applications. It has been used in the synthesis of imidazole-containing heterocyclic compounds, which are used as potential anticancer agents. It has also been used as a ligand in the synthesis of palladium complexes, which are used as catalysts in organic synthesis. Additionally, this compound has been used in the synthesis of polymers, which can be used for a variety of applications such as drug delivery systems, optical materials, and sensors.
Mecanismo De Acción
The mechanism of action of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine is not well understood. However, it is believed that this compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, it can reduce inflammation and pain. Additionally, it is believed that this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine are not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which can reduce inflammation and pain. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been used in a variety of scientific research applications, such as the synthesis of imidazole-containing heterocyclic compounds and palladium complexes.
The limitations of using (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine for laboratory experiments include its potential toxicity. Additionally, the mechanism of action of this compound is not well understood, and its biochemical and physiological effects are not well known.
Direcciones Futuras
The future directions for research on (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine include further exploring its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research could be done to explore its potential applications in drug delivery systems, optical materials, and sensors. Additionally, further research could be done to explore its potential uses in other areas, such as agriculture and biotechnology. Finally, further research could be done to explore its potential uses as an anticancer agent.
Métodos De Síntesis
The synthesis of (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diaminephenyl-N1-phenylmethylidene-1H-imidazole-1,2-diamine can be achieved through several methods. One method is the reaction of 4-bromo-N-phenylbenzamide with phenyl isocyanate in the presence of an acid catalyst such as sulfuric acid. Another method is the reaction of 4-bromo-N-phenylbenzamide with phenyl isocyanate in the presence of an alkaline catalyst such as potassium carbonate.
Propiedades
IUPAC Name |
1-[(E)-benzylideneamino]-4-(4-bromophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-14-8-6-13(7-9-14)15-11-21(16(18)20-15)19-10-12-4-2-1-3-5-12/h1-11H,(H2,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSKBDBJBAYRBC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

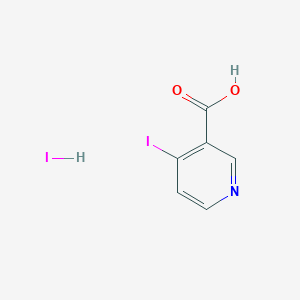

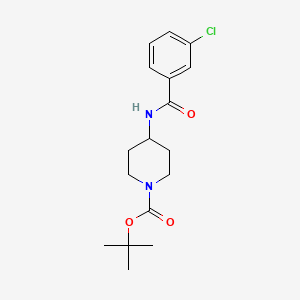

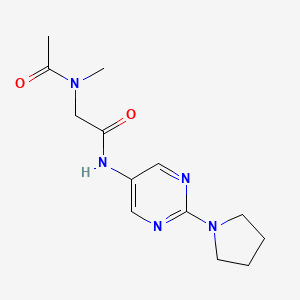

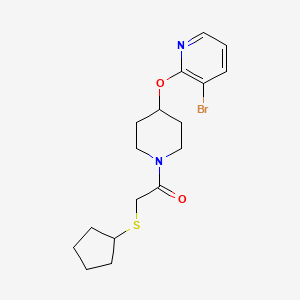

![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)
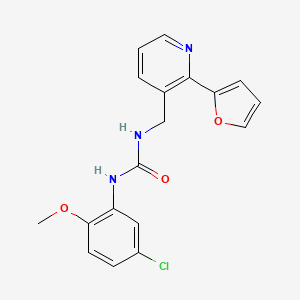
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)
![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)